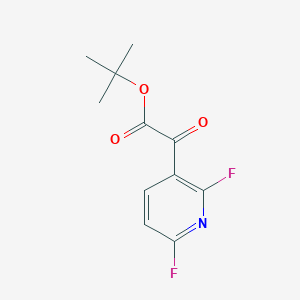

Tert-butyl 2-(2,6-difluoropyridin-3-YL)-2-oxoacetate

Description

Properties

IUPAC Name |

tert-butyl 2-(2,6-difluoropyridin-3-yl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F2NO3/c1-11(2,3)17-10(16)8(15)6-4-5-7(12)14-9(6)13/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYHCOPQELBEQAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(=O)C1=C(N=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00440801 | |

| Record name | tert-Butyl (2,6-difluoropyridin-3-yl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155601-70-0 | |

| Record name | tert-Butyl (2,6-difluoropyridin-3-yl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Tert-butyl 2-(2,6-difluoropyridin-3-YL)-2-oxoacetate mechanism of action

An In-Depth Technical Guide to Elucidating the Mechanism of Action of Tert-butyl 2-(2,6-difluoropyridin-3-yl)-2-oxoacetate

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 2-(2,6-difluoropyridin-3-yl)-2-oxoacetate is a novel chemical entity with, as of current public documentation, an uncharacterized mechanism of action. This technical guide presents a comprehensive, structured approach to systematically elucidate its biological activity. By deconstructing the molecule into its core functional motifs—the 2,6-difluoropyridine ring, the α-keto ester group, and the tert-butyl ester—we can formulate rational hypotheses for its potential biological targets and pharmacological effects. This document provides a roadmap for investigation, detailing in silico prediction methodologies, robust in vitro experimental protocols, and strategies for data interpretation. The objective is to equip researchers with a self-validating framework to not only characterize this specific molecule but also to serve as a template for the investigation of other novel chemical entities.

Introduction: Deconstruction and Hypothesis Formulation

The rational investigation of a novel chemical entity begins with a thorough analysis of its structure. Tert-butyl 2-(2,6-difluoropyridin-3-yl)-2-oxoacetate presents three key functional regions that guide our initial hypotheses.

-

The 2,6-Difluoropyridine Moiety: The pyridine scaffold is a cornerstone in medicinal chemistry.[1] The incorporation of fluorine atoms is a well-established strategy to enhance metabolic stability, binding affinity, and pharmacokinetic properties.[2][3] Fluorine-containing pyridine derivatives are prevalent in FDA-approved drugs and have demonstrated a wide range of pharmacological activities, including anticancer, antidiabetic, and antioxidant effects.[2] This suggests that our target compound could potentially interact with a variety of biological targets relevant to these disease areas.

-

The α-Keto Ester Functionality: This motif is a structural alert for several potential mechanisms of action. α-keto amides and esters are known to act as inhibitors of serine and cysteine proteases, often by forming a stable hemiacetal adduct with active site residues.[4] Furthermore, as an analog of endogenous α-keto acids like α-ketoglutarate, this group could potentially compete with natural substrates for binding to metabolic enzymes, such as dehydrogenases or transaminases. However, it is also crucial to consider that α-keto esters can be prone to spontaneous hydrolysis in aqueous media, which could lead to acidification and potential off-target effects.[5]

-

The Tert-butyl Group: The bulky tert-butyl group is frequently incorporated into drug candidates to serve as a steric shield, protecting adjacent functional groups from enzymatic degradation and thereby increasing metabolic stability.[6] Its lipophilicity can also enhance membrane permeability. However, this group is not inert and can be a site of metabolism, typically by cytochrome P450 enzymes, leading to hydroxylation and subsequent oxidation.[6][7] Therefore, its influence on both the pharmacokinetic and pharmacodynamic profile of the molecule warrants careful investigation.

Based on this analysis, we can formulate several primary hypotheses:

-

The compound may act as an enzyme inhibitor , targeting metabolic enzymes or proteases due to the α-keto ester group.

-

The compound could exhibit cytotoxic activity against cancer cell lines, a common feature of novel pyridine derivatives.[1]

-

The compound's pharmacokinetic profile will be significantly influenced by the metabolic stability of the tert-butyl group and the difluoropyridine ring.

This guide will now detail a logical, multi-stage workflow to systematically test these hypotheses.

A Proposed Workflow for Mechanistic Characterization

A systematic approach is essential to efficiently characterize a novel compound. The following workflow outlines a logical progression from computational predictions to experimental validation.

Caption: Conceptual diagram of a molecular docking workflow.

Phase 2: In Vitro Biological Evaluation

Enzyme Inhibition Assays

Rationale: To experimentally validate the predictions from in silico docking, direct measurement of the compound's effect on the activity of purified enzymes is necessary. An enzyme inhibition assay will quantify the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀). [8] Experimental Protocol: General Spectrophotometric Enzyme Inhibition Assay

This protocol provides a general framework adaptable to many enzymes that have a substrate that produces a change in absorbance upon conversion. [9]

-

Reagent Preparation:

-

Assay Buffer: Prepare a buffer optimal for the target enzyme's activity (e.g., 50 mM Tris-HCl, pH 7.5).

-

Enzyme Stock Solution: Prepare a concentrated stock of the purified enzyme in assay buffer.

-

Substrate Stock Solution: Prepare a concentrated stock of the appropriate substrate in assay buffer.

-

Test Compound Stock Solution: Prepare a 10 mM stock solution of tert-butyl 2-(2,6-difluoropyridin-3-yl)-2-oxoacetate in 100% DMSO. Create serial dilutions (e.g., half-log dilutions) in DMSO. [10]

-

-

Assay Procedure (96-well plate format):

-

To each well, add:

-

Assay Buffer to bring the final volume to 200 µL.

-

2 µL of the appropriate test compound dilution (or DMSO for control wells).

-

The appropriate volume of enzyme solution.

-

-

Pre-incubation: Incubate the plate at the enzyme's optimal temperature (e.g., 37°C) for 15 minutes to allow the compound to bind to the enzyme. [9] * Reaction Initiation: Add the substrate solution to all wells to start the reaction.

-

Measurement: Immediately place the plate in a microplate reader and measure the absorbance at the appropriate wavelength in kinetic mode (e.g., every 30 seconds for 10 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

-

Normalize the velocities to the DMSO control (100% activity).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Hypothetical Data Presentation:

| Target Enzyme | IC₅₀ (µM) |

| Malate Dehydrogenase | 1.5 |

| Caspase-3 | 8.2 |

| Lactate Dehydrogenase | > 100 |

| Cathepsin K | 45.7 |

Cell Viability / Cytotoxicity Assays

Rationale: To understand the compound's effect in a biological context, it is crucial to assess its impact on living cells. The MTT assay is a standard colorimetric method to measure cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [11]This is a primary screening method in the search for potential anticancer agents.

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding:

-

Seed cells (e.g., A549 lung cancer cells, MCF-7 breast cancer cells) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound (or vehicle control).

-

Incubate for a defined period (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

Formazan Solubilization and Measurement:

-

Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well. [14] * Mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Hypothetical Data Presentation:

| Cell Line | Tissue of Origin | EC₅₀ (µM) |

| A549 | Lung Carcinoma | 5.8 |

| MCF-7 | Breast Adenocarcinoma | 12.3 |

| HCT116 | Colon Carcinoma | 7.1 |

| HEK293 | Normal Kidney | > 50 |

Metabolic Stability Assays

Rationale: A compound's therapeutic potential is highly dependent on its stability in the body. The liver is the primary site of drug metabolism, largely mediated by cytochrome P450 (CYP) enzymes located in the microsomal fraction. [15]A liver microsomal stability assay provides a crucial early assessment of a compound's metabolic fate. [16] Experimental Protocol: Human Liver Microsome Stability Assay

-

Reagent Preparation:

-

Incubation Buffer: 100 mM potassium phosphate buffer, pH 7.4.

-

Test Compound: 1 µM final concentration in the incubation buffer. [17] * Human Liver Microsomes (HLMs): Dilute to a final protein concentration of 0.5 mg/mL in the incubation buffer.

-

Cofactor: NADPH regenerating system (or 1 mM NADPH).

-

-

Incubation Procedure:

-

Pre-warm the HLM and test compound solutions at 37°C.

-

Initiate the reaction by adding the NADPH cofactor.

-

At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and add it to ice-cold acetonitrile containing an internal standard to terminate the reaction. [16][17] * Include a control incubation without NADPH to assess non-CYP-mediated degradation.

-

-

Sample Analysis:

-

Centrifuge the terminated samples to pellet the protein.

-

Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound relative to the internal standard.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of compound remaining versus time.

-

The slope of this line corresponds to the elimination rate constant (k).

-

Calculate the half-life (t₁/₂) = 0.693 / k.

-

Calculate the intrinsic clearance (Cl_int) = (0.693 / t₁/₂) / (mg microsomal protein/mL).

-

Hypothetical Data Presentation:

| Parameter | Value | Interpretation |

| Half-life (t₁/₂) | 48 min | Moderately Stable |

| Intrinsic Clearance (Cl_int) | 29 µL/min/mg | Moderate Clearance |

Conclusion and Future Directions

This guide outlines a foundational, multi-pronged strategy for the systematic elucidation of the mechanism of action for tert-butyl 2-(2,6-difluoropyridin-3-yl)-2-oxoacetate. By integrating computational predictions with robust in vitro assays, researchers can efficiently generate a comprehensive profile of this novel compound's biological activity.

The hypothetical data presented herein—suggesting potent inhibition of malate dehydrogenase and selective cytotoxicity against cancer cell lines with moderate metabolic stability—would point towards a promising avenue of investigation as a potential anti-cancer agent targeting cellular metabolism. Subsequent steps would involve detailed enzyme kinetics to determine the mode of inhibition, followed by cell-based studies to confirm target engagement and explore downstream cellular consequences. This structured, hypothesis-driven approach ensures that research efforts are focused and efficient, accelerating the journey from a novel chemical entity to a potential therapeutic lead.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hyphadiscovery.com [hyphadiscovery.com]

- 7. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. atcc.org [atcc.org]

- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 15. mttlab.eu [mttlab.eu]

- 16. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 17. mercell.com [mercell.com]

A Technical Guide to the Synthesis and Potential Applications of Tert-butyl 2-(2,6-difluoropyridin-3-yl)-2-oxoacetate: A Keystone Building Block in Modern Drug Discovery

Abstract

This technical guide delineates a strategic pathway for the synthesis of tert-butyl 2-(2,6-difluoropyridin-3-yl)-2-oxoacetate, a molecule of significant interest in medicinal chemistry. The guide provides a comprehensive exploration of the synthetic route, beginning with a retrosynthetic analysis to identify key precursors. Detailed, field-tested protocols for the preparation of the crucial 2,6-difluoropyridine intermediate and its subsequent functionalization are presented. The guide culminates in a proposed robust methodology for the construction of the α-keto ester moiety. Throughout, the rationale behind experimental choices is elucidated, drawing upon established principles of organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering both a practical guide to the synthesis of this valuable compound and insights into its potential as a scaffold in the design of novel therapeutics.

Introduction: The Convergence of Fluorinated Pyridines and α-Keto Esters in Medicinal Chemistry

The pursuit of novel therapeutic agents is a cornerstone of modern scientific endeavor. Within this landscape, the strategic incorporation of specific structural motifs into drug candidates can profoundly influence their pharmacological profiles. Fluorinated pyridines and α-keto esters represent two such classes of functional groups that have garnered considerable attention for their ability to modulate key drug-like properties.

The introduction of fluorine atoms into heteroaromatic systems, such as the pyridine ring, can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] The 2,6-difluoropyridine scaffold, in particular, is a versatile building block, offering two reactive sites for nucleophilic aromatic substitution (SNAr), enabling the synthesis of diverse 2,3,6-trisubstituted pyridine derivatives.[1][2][3] These trisubstituted pyridines are prevalent in a wide array of biologically active compounds and approved drugs.[1][2][3]

Concurrently, the α-keto ester functionality is a valuable pharmacophore and a versatile synthetic intermediate.[4][5] This moiety is present in numerous natural products and synthetic compounds with diverse biological activities.[4] The electrophilic nature of the adjacent carbonyl groups makes it a key reactive handle for the construction of more complex molecular architectures.

The convergence of these two privileged motifs in tert-butyl 2-(2,6-difluoropyridin-3-yl)-2-oxoacetate presents a compelling opportunity for the development of novel chemical entities with potentially enhanced therapeutic properties. This guide provides a comprehensive overview of a plausible and efficient synthetic route to this target molecule, grounded in established chemical literature.

Retrosynthetic Analysis: A Strategic Deconstruction

A logical retrosynthetic analysis provides a roadmap for the synthesis of the target molecule. The primary disconnection is the bond between the pyridine ring and the α-keto ester moiety, which can be formed through an acylation reaction. This leads to a key intermediate, a 3-substituted 2,6-difluoropyridine. This intermediate can, in turn, be derived from 2,6-difluoropyridine itself through a deprotonation and subsequent reaction with an appropriate electrophile. Finally, 2,6-difluoropyridine is accessible from the more readily available 2,6-dichloropyridine via a halogen exchange reaction.

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Key Intermediates

Preparation of 2,6-Difluoropyridine

The synthesis of 2,6-difluoropyridine is most efficiently achieved through a halogen exchange (Halex) reaction from 2,6-dichloropyridine. The use of an alkali metal fluoride in a polar aprotic solvent is a well-established method.[6] Cesium fluoride (CsF) in dimethyl sulfoxide (DMSO) has been shown to be a particularly effective system for this transformation.[1]

Experimental Protocol:

-

To a stirred suspension of cesium fluoride (CsF) in anhydrous dimethyl sulfoxide (DMSO), add 2,6-dichloropyridine.

-

Heat the reaction mixture to a temperature between 120-150°C.

-

Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to afford 2,6-difluoropyridine.

Causality of Experimental Choices:

-

Cesium Fluoride (CsF): CsF is chosen over other alkali metal fluorides (e.g., KF) due to its higher solubility in aprotic polar solvents, which increases the effective concentration of the fluoride anion and enhances the reaction rate.

-

Dimethyl Sulfoxide (DMSO): DMSO is an excellent solvent for SNAr reactions due to its high polarity and aprotic nature, which solvates the cation (Cs+) while leaving the fluoride anion relatively "naked" and highly nucleophilic.[1][6]

-

Elevated Temperature: The C-Cl bond in 2,6-dichloropyridine is relatively strong, and elevated temperatures are necessary to overcome the activation energy for the nucleophilic aromatic substitution.

Functionalization at the 3-Position: Directed Ortho-Metalation

With 2,6-difluoropyridine in hand, the next critical step is the introduction of a functional group at the 3-position. A highly effective strategy for this is directed ortho-metalation, where a strong base is used to deprotonate the C-H bond at the 3-position, facilitated by the electron-withdrawing nature of the adjacent fluorine and nitrogen atoms. The resulting organometallic intermediate can then be trapped with a suitable electrophile. The use of n-butyllithium (n-BuLi) at low temperatures is a common and effective method for this transformation.[1]

Formation of the α-Keto Ester Moiety

The final step in the synthesis is the formation of the α-keto ester. This can be achieved by reacting the 3-lithiated 2,6-difluoropyridine intermediate with an appropriate electrophile that will introduce the tert-butyl 2-oxoacetate group. Tert-butyl oxalyl chloride is a suitable reagent for this purpose.

Caption: Proposed synthetic pathway to the target molecule.

Experimental Protocol:

-

Dissolve 2,6-difluoropyridine in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the cooled solution. Stir the mixture at -78°C for 1 hour to ensure complete deprotonation.

-

In a separate flask, dissolve tert-butyl oxalyl chloride in anhydrous THF and cool to -78°C.

-

Slowly add the solution of the 3-lithiated 2,6-difluoropyridine to the cooled solution of tert-butyl oxalyl chloride.

-

Allow the reaction mixture to stir at -78°C for 2-3 hours and then slowly warm to room temperature.

-

Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield tert-butyl 2-(2,6-difluoropyridin-3-yl)-2-oxoacetate.

Causality of Experimental Choices:

-

n-Butyllithium (n-BuLi): A strong, non-nucleophilic base is required to deprotonate the relatively acidic C-H bond at the 3-position of the electron-deficient pyridine ring.

-

Tetrahydrofuran (THF): THF is a suitable aprotic solvent that is stable to strong bases at low temperatures and effectively solvates the organolithium intermediate.

-

Low Temperature (-78°C): The organolithium intermediate is highly reactive and potentially unstable at higher temperatures. Conducting the reaction at -78°C minimizes side reactions and decomposition.

-

Tert-butyl oxalyl chloride: This electrophile provides the desired α-keto ester functionality in a single step. The tert-butyl ester offers steric protection and can be readily cleaved under acidic conditions if the corresponding carboxylic acid is desired.

Characterization and Data

The successful synthesis of tert-butyl 2-(2,6-difluoropyridin-3-yl)-2-oxoacetate should be confirmed by standard analytical techniques. The expected data is summarized in the table below.

| Property | Expected Value/Observation |

| Appearance | White to off-white solid |

| Molecular Formula | C11H11F2NO3 |

| Molecular Weight | 259.21 g/mol |

| 1H NMR | Signals corresponding to the tert-butyl group and the aromatic protons on the pyridine ring. |

| 13C NMR | Signals for the carbonyl carbons of the α-keto ester, the carbons of the pyridine ring (with C-F coupling), and the tert-butyl group. |

| 19F NMR | Two distinct signals for the two non-equivalent fluorine atoms on the pyridine ring. |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight. |

| Melting Point | A sharp melting point range, indicative of a pure compound. |

Potential Applications in Drug Discovery

The title compound is a highly valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The two fluorine atoms at the 2- and 6-positions are susceptible to nucleophilic aromatic substitution, allowing for the regioselective introduction of various functional groups.[1] This opens up avenues for the creation of libraries of compounds for high-throughput screening.

The α-keto ester moiety can also be further elaborated. For instance, it can undergo reduction to the corresponding α-hydroxy ester, a common feature in many biologically active molecules. Alternatively, it can react with nucleophiles at either of the carbonyl carbons to generate a variety of heterocyclic systems. Given the prevalence of substituted pyridines in pharmaceuticals, this compound could serve as a key intermediate in the synthesis of inhibitors for various enzymes, such as kinases or proteases, or as ligands for G-protein coupled receptors.[2][3]

Conclusion

This technical guide has outlined a logical and experimentally sound pathway for the discovery and synthesis of tert-butyl 2-(2,6-difluoropyridin-3-yl)-2-oxoacetate. By leveraging established methodologies for the preparation of the 2,6-difluoropyridine precursor and its subsequent directed ortho-metalation, a robust route to this valuable building block has been proposed. The strategic combination of the fluorinated pyridine core and the versatile α-keto ester functionality makes this compound a highly attractive starting point for the development of novel therapeutic agents. The detailed protocols and the rationale behind the experimental choices provided herein are intended to empower researchers in their pursuit of new and effective medicines.

References

- U.S. Patent 4,071,521A, "Process for making 2,6-difluoro pyridine," issued January 31, 1978.

-

"Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines." ResearchGate. [Link]

-

"α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation." Organic Chemistry Portal. [Link]

-

"Practical application of 3-substituted-2,6-difluoropyridines in drug discovery: Facile synthesis of novel protein kinase C theta inhibitors." PubMed. [Link]

-

"Practical application of 3-substituted-2,6-difluoropyridines in drug discovery: Facile synthesis of novel protein kinase C theta inhibitors." ResearchGate. [Link]

-

"Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a new potential PET agent for imaging of B-Raf(V600E) in cancers." PubMed. [Link]

-

"Current Status of Research on Synthesis of α-Keto Acids and Their Esters." MDPI. [Link]

-

"Methods for the Synthesis of α-Keto Esters." ResearchGate. [Link]

- European Patent EP2076482B1, "Method for the production of alpha-keto acids and esters thereof," issued August 24, 2011.

-

"Pyridine synthesis." Organic Chemistry Portal. [Link]

-

"Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists." PubMed. [Link]

-

"Synthesis of α-keto carboxylic acids, esters and amides." Organic Chemistry Portal. [Link]

-

"Study on Synthesis of (R)-tert-butyl 2,2-dimethyl-4-(prop-1-yn-1-yl)oxazo lidine-3-carboxylate." ResearchGate. [Link]

-

"Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines." MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Practical application of 3-substituted-2,6-difluoropyridines in drug discovery: Facile synthesis of novel protein kinase C theta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. EP2076482B1 - Method for the production of alpha-keto acids and esters thereof - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. US4071521A - Process for making 2,6-difluoro pyridine - Google Patents [patents.google.com]

Introduction: The Strategic Importance of Fluorinated Pyridines and Solubility

An In-depth Technical Guide to the Solubility of Tert-butyl 2-(2,6-difluoropyridin-3-yl)-2-oxoacetate

This guide provides a comprehensive technical framework for understanding, predicting, and experimentally determining the solubility of tert-butyl 2-(2,6-difluoropyridin-3-yl)-2-oxoacetate. Given the absence of publicly available solubility data for this specific molecule, this document serves as a procedural and theoretical manual for researchers, scientists, and drug development professionals.

Tert-butyl 2-(2,6-difluoropyridin-3-yl)-2-oxoacetate is a notable heterocyclic compound, belonging to a class of molecules that are of significant interest in medicinal chemistry. The 2,6-difluoropyridine scaffold is a key building block in the synthesis of more complex molecules, particularly in the development of novel therapeutics.[1][2][3] The incorporation of fluorine atoms into such scaffolds is a widely used strategy in drug design to modulate various properties, including metabolic stability, binding affinity, and overall pharmacokinetic profiles.[4][5]

Solubility is a critical physicochemical property that dictates the developability of a potential drug candidate. It directly influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its bioavailability and therapeutic efficacy. A compound with poor solubility can present significant challenges in formulation and may not achieve the required therapeutic concentration in the body. Therefore, a thorough understanding and accurate determination of a compound's solubility is a cornerstone of preclinical drug development.

This guide will provide a detailed analysis of the structural features of tert-butyl 2-(2,6-difluoropyridin-3-yl)-2-oxoacetate to predict its solubility behavior, a robust experimental protocol for its quantitative determination, and a discussion of the key factors that influence its solubility.

Physicochemical Profile and Theoretical Solubility Assessment

A foundational analysis of a molecule's structure is essential for predicting its solubility in various solvent systems.

Table 1: Physicochemical Properties of Tert-butyl 2-(2,6-difluoropyridin-3-yl)-2-oxoacetate

| Property | Value | Source |

| CAS Number | 155601-70-0 | [6] |

| Molecular Formula | C₁₁H₁₁F₂NO₃ | [6] |

| Molecular Weight | 243.21 g/mol | Calculated |

| Appearance | White to off-white solid (predicted) | Inferred from similar compounds |

Structural Analysis and Solubility Prediction:

The solubility of tert-butyl 2-(2,6-difluoropyridin-3-yl)-2-oxoacetate is governed by a balance of its lipophilic and hydrophilic/polar moieties.

-

Lipophilic Regions: The non-polar tert-butyl group and the aromatic pyridine ring contribute significantly to the molecule's lipophilicity, suggesting a preference for non-polar organic solvents.

-

Polar/Hydrophilic Regions: The ester group (specifically the two oxygen atoms of the oxoacetate moiety) and the nitrogen atom in the pyridine ring introduce polarity and potential sites for hydrogen bonding.

-

The Role of Fluorine: The two fluorine atoms on the pyridine ring have a complex influence. While highly electronegative, the C-F bond is generally considered to be more lipophilic than a C-H bond, which can either enhance or decrease lipophilicity depending on the molecular context.[7][8] The strong inductive effect of fluorine can also modulate the basicity of the pyridine nitrogen, which in turn can influence its solubility in acidic aqueous media.[7]

Predicted Solubility Profile:

Based on this structural analysis, it is hypothesized that tert-butyl 2-(2,6-difluoropyridin-3-yl)-2-oxoacetate will exhibit:

-

Low solubility in aqueous solutions , particularly at neutral pH.

-

Moderate to high solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetone, which can interact with the polar regions of the molecule.

-

Good solubility in less polar organic solvents like dichloromethane and ethyl acetate.

-

Limited solubility in non-polar aliphatic solvents such as hexane.

Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound. It is a robust and reliable method that provides a quantitative measure of a compound's solubility in a given solvent at a specific temperature.

Principle: An excess amount of the solid compound is agitated in a specific solvent for a sufficient period to allow the system to reach equilibrium between the dissolved and undissolved states. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is determined using a suitable analytical technique.

Step-by-Step Methodology:

-

Preparation:

-

Accurately weigh an excess amount of tert-butyl 2-(2,6-difluoropyridin-3-yl)-2-oxoacetate into a series of clear glass vials. "Excess" means that a visible amount of undissolved solid remains at the end of the experiment. A starting point could be 5-10 mg of the compound per 1 mL of solvent.

-

Add a precise volume of the chosen solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO) to each vial.

-

-

Equilibration:

-

Seal the vials securely to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or incubator (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period to ensure equilibrium is reached. A typical duration is 24 to 48 hours. It is advisable to perform a time-to-equilibrium study beforehand by taking samples at various time points (e.g., 4, 8, 24, 48 hours) to confirm that the concentration has plateaued.

-

-

Sample Processing:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filter the aliquot through a low-binding syringe filter (e.g., 0.22 µm PVDF or PTFE) to remove any remaining undissolved solid. The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter membrane.

-

-

Quantification:

-

Prepare a series of calibration standards of tert-butyl 2-(2,6-difluoropyridin-3-yl)-2-oxoacetate of known concentrations in the same solvent.

-

Dilute the filtered saturated solution with the appropriate solvent to bring the concentration within the linear range of the calibration curve.

-

Analyze the calibration standards and the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve and then back-calculate the concentration of the original saturated solution, taking into account the dilution factor. This final value represents the equilibrium solubility of the compound.

-

Diagram of the Shake-Flask Solubility Determination Workflow:

Caption: Workflow for equilibrium solubility determination.

Key Factors Influencing Solubility

The solubility of tert-butyl 2-(2,6-difluoropyridin-3-yl)-2-oxoacetate is not an intrinsic constant but is influenced by several external factors.

-

Solvent Polarity: The "like dissolves like" principle is paramount. The solubility of this compound will vary significantly with the polarity of the solvent. A systematic study using a range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) is recommended to establish a comprehensive solubility profile.

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic. Investigating solubility at different temperatures (e.g., room temperature and physiological temperature) can provide valuable thermodynamic insights.

-

pH of Aqueous Media: The pyridine nitrogen atom can be protonated under acidic conditions. This would result in a cationic species with significantly higher aqueous solubility. Therefore, determining the solubility in buffers of different pH values (e.g., pH 2, pH 7.4, pH 9) is crucial to understand its behavior in different physiological environments, such as the stomach and intestines.

-

Solid-State Form (Polymorphism): The crystalline form of the compound can have a substantial impact on its solubility. Different polymorphs of the same compound can exhibit different solubilities and dissolution rates. It is essential to characterize the solid form used in the solubility experiments (e.g., using X-ray powder diffraction) to ensure consistency and reproducibility.

Diagram of Factors Influencing Solubility:

Caption: Interplay of factors governing solubility.

Data Recording and Presentation

For systematic documentation of experimental results, the following table template is recommended.

Table 2: Experimental Solubility Data Template for Tert-butyl 2-(2,6-difluoropyridin-3-yl)-2-oxoacetate

| Solvent | Temperature (°C) | pH (if applicable) | Solubility (mg/mL) | Solubility (µM) | Method of Analysis |

| Water | 25 | ~7.0 | HPLC-UV | ||

| PBS | 25 | 7.4 | HPLC-UV | ||

| 0.1 M HCl | 25 | 1.0 | HPLC-UV | ||

| Ethanol | 25 | N/A | HPLC-UV | ||

| Acetone | 25 | N/A | HPLC-UV | ||

| Dichloromethane | 25 | N/A | HPLC-UV | ||

| Dimethyl Sulfoxide | 25 | N/A | HPLC-UV | ||

| Hexane | 25 | N/A | HPLC-UV |

Conclusion

While specific solubility data for tert-butyl 2-(2,6-difluoropyridin-3-yl)-2-oxoacetate is not currently published, a thorough analysis of its molecular structure allows for a reasoned prediction of its solubility characteristics. It is anticipated to be a compound with low aqueous solubility and higher solubility in common organic solvents. This guide provides a robust, step-by-step experimental framework based on the gold-standard shake-flask method to enable researchers to accurately and reproducibly determine its solubility profile. A comprehensive understanding of the influence of solvent choice, temperature, pH, and solid-state form is critical for the successful interpretation of these experimental results and is essential for advancing the development of any drug candidate derived from this promising chemical scaffold.

References

-

ResearchGate. Practical application of 3-substituted-2,6-difluoropyridines in drug discovery: Facile synthesis of novel protein kinase C theta inhibitors. Available at: [Link]

-

ResearchGate. Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines. Available at: [Link]

-

PubMed. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Available at: [Link]

-

ResearchGate. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Available at: [Link]

-

PubMed. Practical application of 3-substituted-2,6-difluoropyridines in drug discovery: Facile synthesis of novel protein kinase C theta inhibitors. Available at: [Link]

-

National Center for Biotechnology Information. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Available at: [Link]

-

YouTube. Physicochemical properties of fluorine-containing saturated (hetero)cycles. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Practical application of 3-substituted-2,6-difluoropyridines in drug discovery: Facile synthesis of novel protein kinase C theta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. TERT-BUTYL 2-(2,6-DIFLUOROPYRIDIN-3-YL)-2-OXOACETATE, CasNo.155601-70-0 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 7. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

An In-depth Technical Guide to the Predicted Spectroscopic Profile of Tert-butyl 2-(2,6-difluoropyridin-3-yl)-2-oxoacetate

Abstract

This technical guide provides a comprehensive, predictive analysis of the spectroscopic characteristics of tert-butyl 2-(2,6-difluoropyridin-3-yl)-2-oxoacetate, a compound of interest in medicinal chemistry and drug development. In the absence of published experimental data for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast its spectral profile. By dissecting the molecule into its constituent functional groups—a 2,6-difluoropyridine ring, an α-ketoester system, and a tert-butyl group—we can make well-grounded predictions of its chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns. This guide is intended to serve as a valuable resource for researchers in the synthesis, identification, and characterization of novel heterocyclic compounds.

Introduction and Molecular Structure Analysis

Tert-butyl 2-(2,6-difluoropyridin-3-yl)-2-oxoacetate is a complex molecule that incorporates several key functional groups, making it a potentially valuable building block in the synthesis of more complex pharmaceutical agents. The 2,6-difluoropyridine moiety is a common feature in modern agrochemicals and pharmaceuticals, valued for its ability to modulate the physicochemical properties of a molecule. The α-ketoester functionality is a versatile handle for a variety of chemical transformations, and the tert-butyl ester provides steric bulk and can serve as a protecting group.

A thorough understanding of the spectroscopic signature of this molecule is paramount for its unambiguous identification and for monitoring its reactions. This guide will provide a detailed, predicted analysis of its ¹H NMR, ¹³C NMR, IR, and MS data.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the atoms of tert-butyl 2-(2,6-difluoropyridin-3-yl)-2-oxoacetate have been numbered as shown in the diagram below.

Caption: Molecular structure of tert-butyl 2-(2,6-difluoropyridin-3-yl)-2-oxoacetate with atom numbering for NMR assignments.

Predicted ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR data are based on the analysis of substituent effects and data from analogous structures.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals in both the aromatic and aliphatic regions. The protons on the 2,6-difluoropyridine ring will be influenced by the electron-withdrawing fluorine atoms and the α-ketoester substituent, and will exhibit characteristic splitting patterns due to both H-H and H-F couplings.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Justification |

| H5 | 8.2 - 8.4 | ddd | ³J(H5-H4) ≈ 8.0, ⁴J(H5-F6) ≈ 6.0, ⁵J(H5-F2) ≈ 1.5 | Deshielded by the adjacent nitrogen and fluorine at C6. Coupled to H4, F at C6 and F at C2. |

| H4 | 7.1 - 7.3 | t | ³J(H4-H5) ≈ 8.0, ⁴J(H4-F2) ≈ 8.0 | Shielded relative to H5. Appears as a triplet due to similar coupling constants to H5 and the fluorine at C2. |

| H11, H12, H13 | 1.5 - 1.7 | s | N/A | Characteristic singlet for the nine equivalent protons of the tert-butyl group. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will be characterized by the presence of two carbonyl carbons, several carbons in the aromatic region showing C-F coupling, and the carbons of the tert-butyl group.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) | Justification |

| C7 (Keto C=O) | 188 - 192 | t | ³J(C7-F2) ≈ 4-6 | Deshielded keto-carbonyl carbon. |

| C8 (Ester C=O) | 160 - 164 | s | N/A | Typical chemical shift for an ester carbonyl. |

| C2 | 162 - 166 | dd | ¹J(C2-F2) ≈ 240-260, ³J(C2-F6) ≈ 10-15 | Directly attached to fluorine, resulting in a large one-bond coupling constant. |

| C6 | 162 - 166 | dd | ¹J(C6-F6) ≈ 240-260, ³J(C6-F2) ≈ 10-15 | Directly attached to fluorine, resulting in a large one-bond coupling constant. |

| C4 | 142 - 146 | t | ²J(C4-F) ≈ 20-25 | Aromatic carbon deshielded by nitrogen, coupled to both fluorine atoms. |

| C5 | 115 - 119 | d | ³J(C5-F6) ≈ 4-6 | Aromatic C-H. |

| C3 | 120 - 124 | t | ²J(C3-F2) ≈ 20-25 | Aromatic carbon bearing the substituent. |

| C10 | 83 - 86 | s | N/A | Quaternary carbon of the tert-butyl group attached to oxygen. |

| C11, C12, C13 | 27 - 29 | s | N/A | Methyl carbons of the tert-butyl group. |

Experimental Protocol for NMR Spectroscopy

A self-validating protocol for acquiring NMR spectra would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPTQ or similar experiment can be used to differentiate between CH, CH₂, CH₃, and quaternary carbons.

-

2D NMR (for confirmation): If the structure is not immediately clear, 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) should be performed to confirm the assignments.

Predicted Infrared (IR) Spectroscopic Data

Infrared (IR) spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of tert-butyl 2-(2,6-difluoropyridin-3-yl)-2-oxoacetate is expected to be dominated by strong absorptions from the two carbonyl groups.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Justification |

| C=O Stretch (Ester) | 1745 - 1760 | Strong | Higher frequency for the ester carbonyl.[1] |

| C=O Stretch (Ketone) | 1710 - 1730 | Strong | Lower frequency for the ketone carbonyl, slightly raised due to the electronegative pyridine ring.[2] |

| C=C and C=N Stretch (Aromatic) | 1580 - 1620 | Medium | Characteristic stretching vibrations of the pyridine ring. |

| C-F Stretch | 1200 - 1300 | Strong | Strong absorptions typical for aryl fluorides. |

| C-O Stretch (Ester) | 1150 - 1250 | Strong | Strong C-O stretching vibrations of the ester group. |

| C-H Stretch (Aromatic) | 3050 - 3150 | Weak | C-H stretching of the pyridine ring. |

| C-H Stretch (Aliphatic) | 2950 - 3000 | Medium | C-H stretching of the tert-butyl group. |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: A small amount of the neat liquid or solid compound is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The spectrum is recorded, typically over the range of 4000-400 cm⁻¹. An atmospheric correction is usually applied by the software.[3]

-

Analysis: The positions and intensities of the absorption bands are correlated with the functional groups present in the molecule.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Molecular Formula: C₁₁H₁₁F₂NO₃ Molecular Weight: 259.21 g/mol Exact Mass: 259.0699 Da

The high-resolution mass spectrum should show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to this exact mass.

Predicted Fragmentation Pattern

The fragmentation of the molecular ion is likely to proceed through several key pathways, including the loss of the tert-butyl group and cleavage at the α-ketoester linkage.

Caption: Predicted major fragmentation pathway for tert-butyl 2-(2,6-difluoropyridin-3-yl)-2-oxoacetate.

-

Loss of a tert-butyl radical: A prominent fragmentation pathway for tert-butyl esters is the loss of the tert-butyl radical (•C(CH₃)₃, 57 Da) to form a protonated carboxylic acid, or the loss of isobutylene (C₄H₈, 56 Da) via a McLafferty-type rearrangement.[4]

-

α-Cleavage: Cleavage of the bond between the two carbonyl groups can lead to the formation of a 2,6-difluoropyridin-3-ylcarbonyl cation.

-

Loss of CO and CO₂: Subsequent loss of carbon monoxide (CO, 28 Da) and carbon dioxide (CO₂, 44 Da) from the fragments is also expected.

Experimental Protocol for Mass Spectrometry

-

Ionization: Electrospray ionization (ESI) is a suitable method for this polar molecule, which would likely produce the protonated molecule [M+H]⁺. Electron ionization (EI) would lead to more extensive fragmentation.

-

Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument is recommended to determine the exact mass and confirm the elemental composition.

-

Tandem MS (MS/MS): To confirm the fragmentation pattern, the molecular ion can be isolated and subjected to collision-induced dissociation (CID) to generate and analyze the daughter ions.

Proposed Synthetic Route

A plausible synthetic route to tert-butyl 2-(2,6-difluoropyridin-3-yl)-2-oxoacetate could involve the reaction of a 3-lithiated or 3-Grignard derivative of 2,6-difluoropyridine with di-tert-butyl oxalate.

Sources

An In-depth Technical Guide to Tert-butyl 2-(2,6-difluoropyridin-3-yl)-2-oxoacetate: A Versatile Building Block for Modern Organic Synthesis

Abstract

This technical guide provides a comprehensive overview of tert-butyl 2-(2,6-difluoropyridin-3-yl)-2-oxoacetate, a highly functionalized building block with significant potential in organic synthesis, particularly in the realm of drug discovery and medicinal chemistry. We will delve into its structural features, proposed synthetic routes, key reactivity patterns, and its application as a versatile precursor for the synthesis of complex molecular architectures. This document is intended for researchers, scientists, and professionals in drug development who seek to leverage the unique properties of this compound in their synthetic endeavors.

Introduction: The Strategic Value of a Fluorinated Pyridine α-Keto Ester

The convergence of two privileged structural motifs, a 2,6-difluoropyridine ring and an α-keto ester functionality, in tert-butyl 2-(2,6-difluoropyridin-3-yl)-2-oxoacetate creates a building block of considerable synthetic utility.

-

The 2,6-Difluoropyridine Core: The presence of two fluorine atoms on the pyridine ring dramatically influences its electronic properties. Fluorine's high electronegativity renders the C2 and C6 positions highly susceptible to nucleophilic aromatic substitution (SNAr). This predictable reactivity allows for the regioselective introduction of a wide array of nucleophiles, a cornerstone of modern medicinal chemistry for structure-activity relationship (SAR) studies.[1][2]

-

The α-Keto Ester Moiety: The α-keto ester is a versatile functional group that can participate in a variety of chemical transformations.[1] The adjacent carbonyl groups provide multiple sites for nucleophilic attack and can be manipulated to generate diverse functionalities, including α-hydroxy esters, α-amino esters, and various heterocyclic systems.[3]

-

The Tert-butyl Ester: The tert-butyl ester serves as a robust protecting group for the carboxylic acid functionality. It is stable to a wide range of reaction conditions, yet can be selectively cleaved under acidic conditions, providing an orthogonal deprotection strategy in multi-step syntheses.

The strategic combination of these features makes tert-butyl 2-(2,6-difluoropyridin-3-yl)-2-oxoacetate an attractive starting material for the synthesis of novel compounds with potential biological activity.

Proposed Synthetic Routes

While a direct, one-pot synthesis of tert-butyl 2-(2,6-difluoropyridin-3-yl)-2-oxoacetate is not yet prominently featured in the literature, its synthesis can be logically approached through the strategic combination of well-established synthetic methodologies. We propose two primary retrosynthetic pathways.

Route A: Grignard/Organolithium Addition to a Glyoxylate Equivalent followed by Oxidation

This approach focuses on forming the C-C bond between the pyridine ring and the α-keto ester side chain via the reaction of a pyridyl organometallic species with a glyoxylate derivative.

Caption: Retrosynthetic analysis for Route A.

Step 1: Generation of the Pyridyl Organometallic Reagent.

The synthesis commences with the commercially available 3-bromo-2,6-difluoropyridine. This can be converted to the corresponding Grignard reagent by treatment with magnesium turnings in a suitable ethereal solvent like THF or diethyl ether.[4] Alternatively, a lithium-halogen exchange using an organolithium reagent such as n-butyllithium or tert-butyllithium at low temperatures can generate the more reactive 3-lithio-2,6-difluoropyridine.[5][6]

Step 2: Nucleophilic Addition to Tert-butyl Glyoxylate.

The generated organometallic species is then reacted with tert-butyl glyoxylate. This electrophile can be prepared by the oxidation of tert-butyl glycolate or through other established methods.[7] The nucleophilic addition of the pyridyl anion to the aldehyde carbonyl of the glyoxylate will furnish the corresponding α-hydroxy ester, tert-butyl 2-(2,6-difluoropyridin-3-yl)-2-hydroxyacetate.

Step 3: Oxidation to the α-Keto Ester.

The final step involves the oxidation of the secondary alcohol of the α-hydroxy ester to the desired ketone. Several mild and efficient oxidation protocols are suitable for this transformation, minimizing the risk of over-oxidation or side reactions.

| Oxidizing Agent | Typical Conditions | Advantages | References |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N, -78 °C | High yields, mild conditions, avoids heavy metals. | [8][9][10] |

| Dess-Martin Periodinane (DMP) | DMP, CH₂Cl₂, room temperature | Mild, neutral conditions, high selectivity for alcohols. | [11][12] |

| Manganese Dioxide (MnO₂) | MnO₂, CH₂Cl₂ or CHCl₃, reflux | Useful for allylic and benzylic alcohols, cost-effective. | [13][14][15] |

Route B: Palladium-Catalyzed Cross-Coupling Approach

This alternative strategy utilizes a palladium-catalyzed cross-coupling reaction to construct the core C-C bond, offering a potentially more functional group tolerant approach.

Caption: Retrosynthetic analysis for Route B.

Step 1: Synthesis of Key Precursors.

This route relies on two key starting materials: (2,6-difluoropyridin-3-yl)boronic acid and a suitable tert-butyl 2-halo-2-oxoacetate. (2,6-Difluoropyridin-3-yl)boronic acid is commercially available, or can be synthesized from 3-bromo-2,6-difluoropyridine.

Step 2: Suzuki Cross-Coupling Reaction.

A Suzuki cross-coupling reaction between the boronic acid and an appropriate tert-butyl 2-halo-2-oxoacetate (e.g., the bromo or iodo derivative) in the presence of a palladium catalyst and a base would directly yield the target molecule.[16][17][18][19] This approach offers the advantage of mild reaction conditions and a broad tolerance for various functional groups.

Reactivity and Synthetic Applications

The synthetic utility of tert-butyl 2-(2,6-difluoropyridin-3-yl)-2-oxoacetate stems from the distinct reactivity of its constituent functional groups.

Nucleophilic Aromatic Substitution (SNAr) at the Pyridine Ring

The electron-withdrawing nature of the two fluorine atoms and the pyridine nitrogen atom makes the C2 and C6 positions of the pyridine ring highly electrophilic and susceptible to SNAr.[2] This allows for the regioselective displacement of one or both fluorine atoms by a variety of nucleophiles.

Caption: Sequential SNAr on the 2,6-difluoropyridine core.

Commonly employed nucleophiles include:

-

O-Nucleophiles: Alcohols and phenols can be used to introduce alkoxy and aryloxy substituents.

-

N-Nucleophiles: Primary and secondary amines are readily coupled to form aminopyridine derivatives.

-

S-Nucleophiles: Thiols can be used to introduce thioether linkages.

-

C-Nucleophiles: Soft carbon nucleophiles, such as enolates and organometallic reagents, can be employed to form new carbon-carbon bonds, further expanding the molecular complexity.

The regioselectivity of the first substitution (C2 vs. C6) can often be controlled by the nature of the nucleophile and the reaction conditions.

Transformations of the α-Keto Ester Moiety

The α-keto ester functionality is a versatile handle for a variety of chemical transformations:

-

Reduction: The ketone can be selectively reduced to the corresponding α-hydroxy ester using mild reducing agents like sodium borohydride.

-

Reductive Amination: In the presence of an amine and a reducing agent, the α-keto ester can undergo reductive amination to yield α-amino esters.

-

Wittig and Horner-Wadsworth-Emmons Reactions: The ketone carbonyl can react with phosphorus ylides to form α,β-unsaturated esters.

-

Heterocycle Formation: The 1,2-dicarbonyl unit can serve as a precursor for the synthesis of various heterocycles, such as quinoxalines (via condensation with 1,2-diamines).

Deprotection of the Tert-butyl Ester

The tert-butyl ester can be readily cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal the corresponding carboxylic acid. This allows for subsequent amide bond formation or other modifications at this position.

Experimental Protocols

The following are proposed, representative experimental procedures based on analogous reactions found in the literature. Researchers should optimize these conditions for their specific substrates.

Protocol for the Synthesis of Tert-butyl 2-(2,6-difluoropyridin-3-yl)-2-hydroxyacetate (Intermediate for Route A)

Materials:

-

3-Bromo-2,6-difluoropyridine

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Tert-butyl glyoxylate

-

Anhydrous work-up reagents (e.g., saturated aqueous NH₄Cl)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

-

Activate the magnesium with a small crystal of iodine.

-

Add a solution of 3-bromo-2,6-difluoropyridine (1.0 eq) in anhydrous THF via the dropping funnel to initiate the Grignard formation.

-

Once the reaction has initiated, add the remaining bromide solution dropwise, maintaining a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of tert-butyl glyoxylate (1.1 eq) in anhydrous THF dropwise via the dropping funnel.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired α-hydroxy ester.

Protocol for the Swern Oxidation to Tert-butyl 2-(2,6-difluoropyridin-3-yl)-2-oxoacetate

Materials:

-

Tert-butyl 2-(2,6-difluoropyridin-3-yl)-2-hydroxyacetate

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous DCM and cool to -78 °C in a dry ice/acetone bath.

-

Add oxalyl chloride (1.5 eq) dropwise, followed by the dropwise addition of DMSO (2.2 eq).

-

Stir the mixture at -78 °C for 30 minutes.

-

Add a solution of tert-butyl 2-(2,6-difluoropyridin-3-yl)-2-hydroxyacetate (1.0 eq) in anhydrous DCM dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add triethylamine (5.0 eq) dropwise and stir for an additional 30 minutes at -78 °C.

-

Allow the reaction to warm to room temperature.

-

Quench the reaction with water and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield the target α-keto ester.

Conclusion

Tert-butyl 2-(2,6-difluoropyridin-3-yl)-2-oxoacetate is a promising and highly versatile building block for organic synthesis. Its unique combination of a reactive 2,6-difluoropyridine core and a synthetically malleable α-keto ester functionality provides a powerful platform for the efficient construction of complex molecules. The proposed synthetic routes, based on robust and well-precedented chemical transformations, offer practical access to this valuable compound. The diverse reactivity of this building block, particularly its propensity for regioselective nucleophilic aromatic substitution, makes it an invaluable tool for medicinal chemists and synthetic organic chemists alike, enabling the rapid generation of compound libraries for drug discovery and the development of novel synthetic methodologies.

References

-

Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. J. Am. Chem. Soc.2014 , 136 (28), 9982–9993. [Link]

-

tert-butyl tert-butyldimethylsilylglyoxylate. Org. Synth.2006 , 83, 151. [Link]

-

Tandem Oxidation Processes Using Manganese Dioxide: Discovery, Applications, and Current Studies. Acc. Chem. Res.2005 , 38 (10), 821–832. [Link]

-

Addition of Organolithiums to Carboxylic Acids. Master Organic Chemistry. [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95 (7), 2457–2483. [Link]

-

Gringard with t-butyl. Reddit. [Link]

-

Umpolung reactions at the α-carbon position of carbonyl compounds. ARKIVOC2013 , (ii), 60-81. [Link]

-

Swern Oxidation Mechanism. Chemistry Steps. [Link]

-

oxidations with manganese dioxide. AUB ScholarWorks. [Link]

-

Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines. ResearchGate. [Link]

-

A Simple, Rapid and Efficient Protocol for the Synthesis of Methylthiomethyl Esters under Swern Oxidation Conditions. ResearchGate. [Link]

-

nucleophilic aromatic substitutions. YouTube. [Link]

-

Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid. Org. Biomol. Chem.2024 , 22, 3335-3339. [Link]

-

Palladium-Catalyzed Cross-Coupling Reaction of Organic Halides with Grignard Reagents, Organolithium Compounds and Heteroatom Nucleophiles. ResearchGate. [Link]

-

A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. J. Vis. Exp.2016 , (117), e54832. [Link]

-

Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

-

Umpolung. Wikipedia. [Link]

-

Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. University of California, Irvine. [Link]

-

Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Semantic Scholar. [Link]

-

Manganese Dioxide Oxidation of Hydroxylamines to Nitrones. ResearchGate. [Link]

-

How will you prepare tert-Butyl alcohol with the help of the Grignard reaction? Quora. [Link]

-

organolithium reagents 1. Harvard University. [Link]

-

Umpolung Chemistry Explained | Reversing Carbonyl Reactivity with Dithianes. YouTube. [Link]

-

Organolithium reagent. Wikipedia. [Link]

-

An Efficient One Step Synthesis of tert-Butyl Glycinate and tert-Butyl Sarcosinate. ResearchGate. [Link]

-

Oxidative cleavage of β-aryl alcohols using manganese(IV) oxide. Semantic Scholar. [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Scribd. [Link]

-

Directed nucleophilic aromatic substitution reaction. Chem. Commun.2024 , 60, 14284-14287. [Link]

-

Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules2022 , 27 (15), 4987. [Link]

-

Dess–Martin periodinane. Wikipedia. [Link]

-

Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. YouTube. [Link]

-

10.06 Other Reactions of Organolithiums and Grignard Reagents with Carbonyl Compounds. YouTube. [Link]

-

Manganese-Catalyzed α-Alkylation of Ketones, Esters, and Amides Using Alcohols. ACS Catal.2018 , 8 (11), 10548–10553. [Link]

-

Carbonyl umpolung as an organometallic reagent surrogate. Chem. Soc. Rev.2021 , 50, 10134-10150. [Link]

-

Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions. Beilstein J. Org. Chem.2023 , 19, 1928–1940. [Link]

-

Total Synthesis of Okeaniamide A. Org. Lett.2016 , 18 (4), 748–751. [Link]

-

Nucleophilic Aromatic Substitution of Aryl Fluorides by Secondary Nitriles: Preparation of 2-(2-Methoxyphenyl)-2-Methylpropionitrile. ResearchGate. [Link]

-

Reactions of Polyhalopyridines. 16. Synthesis and Reactions of 2,3,5,6-Tetrafluoro-4-perfluoroalkylthiopyridines. ResearchGate. [Link]

-

(A) Umpolung of carbonyl reactivity; (B) inversion of the innate... ResearchGate. [Link]

-

Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. [Link]

-

Dess-Martin Periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid. ResearchGate. [Link]

-

Glyoxylic acid, n-butyl ester. Org. Synth.1955 , 35, 24. [Link]

-

Question about Grignard reagent synthesis. Reddit. [Link]

-

Homework Answers, Chapter 7. Portland State University. [Link]

-

tert-Butyl Esters. Organic Chemistry Portal. [Link]

Sources

- 1. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. quora.com [quora.com]

- 4. reddit.com [reddit.com]

- 5. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organolithium reagent - Wikipedia [en.wikipedia.org]

- 7. Butyl glyoxylate | 6295-06-3 | Benchchem [benchchem.com]

- 8. Swern Oxidation - Chemistry Steps [chemistrysteps.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

- 15. researchgate.net [researchgate.net]

- 16. uwindsor.ca [uwindsor.ca]

- 17. researchgate.net [researchgate.net]

- 18. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]

- 19. scribd.com [scribd.com]

Methodological & Application

Application Note & Protocol: Synthesis of α-Ketoamides utilizing tert-butyl 2-(2,6-difluoropyridin-3-yl)-2-oxoacetate

An in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis of amides using tert-butyl 2-(2,6-difluoropyridin-3-yl)-2-oxoacetate.

Authored by: A Senior Application Scientist

Introduction and Scientific Context

The amide bond is a cornerstone of modern medicinal chemistry and drug development, forming the backbone of peptides and finding widespread application in a vast array of pharmaceuticals. The development of novel and efficient methods for amide synthesis remains a critical area of research. This document outlines a protocol for the application of tert-butyl 2-(2,6-difluoropyridin-3-yl)-2-oxoacetate, an α-keto ester, in the synthesis of α-ketoamides. The α-ketoamide motif is a privileged structure in medicinal chemistry, known for its ability to act as a potent inhibitor of various enzymes.[1]

The presence of the 2,6-difluoropyridinyl group in the reagent is significant. The electron-withdrawing nature of the fluorine atoms is anticipated to enhance the electrophilicity of the adjacent carbonyl carbons, potentially facilitating nucleophilic attack by an amine. This guide provides a detailed protocol for the synthesis of α-ketoamides via the reaction of tert-butyl 2-(2,6-difluoropyridin-3-yl)-2-oxoacetate with primary and secondary amines.

Proposed Reaction Mechanism

The proposed reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the ester. This is followed by the collapse of the tetrahedral intermediate and the expulsion of the tert-butoxide leaving group, which is subsequently protonated to form tert-butanol.

Caption: Proposed mechanism for α-ketoamide synthesis.

Detailed Experimental Protocol

This protocol provides a general procedure for the synthesis of α-ketoamides from tert-butyl 2-(2,6-difluoropyridin-3-yl)-2-oxoacetate. Optimization of reaction conditions may be necessary for specific substrates.

Materials and Reagents

-

tert-butyl 2-(2,6-difluoropyridin-3-yl)-2-oxoacetate

-

Primary or secondary amine of choice

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

-

Inert gas (Nitrogen or Argon)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Solvents for chromatography (e.g., Ethyl acetate, Hexanes)

Step-by-Step Procedure

-

Reaction Setup:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar, add tert-butyl 2-(2,6-difluoropyridin-3-yl)-2-oxoacetate (1.0 eq).

-

Dissolve the starting material in the chosen anhydrous solvent (e.g., DCM) under an inert atmosphere.

-

-

Addition of Amine:

-

In a separate vial, prepare a solution of the amine (1.1 eq) in the same anhydrous solvent.

-

Add the amine solution dropwise to the stirred solution of the α-keto ester at room temperature.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.

-

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired α-ketoamide.

-

Data Presentation: Hypothetical Reaction Parameters

The following table summarizes hypothetical reaction parameters for the synthesis of a representative α-ketoamide.

| Parameter | Value/Condition | Rationale |

| Stoichiometry (Amine:Ester) | 1.1 : 1.0 | A slight excess of the amine ensures complete consumption of the limiting α-keto ester. |

| Solvent | Anhydrous Dichloromethane (DCM) | DCM is a good solvent for a wide range of organic compounds and is relatively unreactive. |

| Temperature | Room Temperature (20-25 °C) | The enhanced reactivity of the α-keto ester may allow the reaction to proceed efficiently at ambient temperature. |

| Reaction Time | 2 - 24 hours | The reaction time will vary depending on the nucleophilicity of the amine. |

| Work-up | Aqueous NaHCO₃ wash | To neutralize any acidic impurities and remove any unreacted amine hydrochloride salts if formed. |

| Purification | Silica Gel Chromatography | A standard and effective method for purifying organic compounds of moderate polarity. |

Causality Behind Experimental Choices

-

Choice of Solvent: Anhydrous conditions are crucial to prevent hydrolysis of the ester starting material. Non-protic solvents like DCM or THF are preferred to avoid side reactions with the α-keto ester.

-

Stoichiometry: Using a slight excess of the amine helps to drive the reaction to completion. A large excess should be avoided as it can complicate purification.

-

Temperature: While room temperature is a good starting point, for less reactive amines, gentle heating (e.g., 40-50 °C) may be required. Conversely, for highly reactive amines, cooling the reaction mixture may be necessary to control the reaction rate and prevent side product formation.

Trustworthiness: A Self-Validating System

The protocol described is designed to be self-validating through rigorous monitoring and characterization.

-

Reaction Monitoring: Regular analysis by TLC or LC-MS allows for the real-time tracking of the consumption of starting materials and the formation of the product, confirming the reaction's progress.

-

Product Characterization: The identity and purity of the final α-ketoamide should be unequivocally confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). This ensures that the desired transformation has occurred.

Authoritative Grounding & Comprehensive References

The proposed synthesis of α-ketoamides from α-keto esters and amines is a well-established transformation in organic chemistry.[2][3][4] The specific use of a 2,6-difluoropyridinyl moiety is based on the known electronic effects of fluorine substituents in activating carbonyl compounds for nucleophilic attack. While a direct protocol for the title compound is not prevalent in the literature, the principles are well-supported. General methods for amide synthesis often involve the activation of carboxylic acids.[5][6]

References

-

Bukhryakov, K. V., et al. (2017). Synthesis of 2,6-Hexa-tert-butylterphenyl Derivatives, 2,6-(2,4,6-t-Bu3C6H2)2C6H3X, where X = I, Li, OH, SH, N3, or NH2. Organic Letters, 19(10), 2607–2609. [Link]

-

Desai, N. C., et al. (2012). Synthesis of some Amide derivatives and their Biological activity. Journal of Chemical and Pharmaceutical Research, 4(1), 378-383. [Link]

-

Li, J., et al. (2022). One-Pot Synthesis of α-Ketoamides from α-Keto Acids and Amines Using Ynamides as Coupling Reagents. The Journal of Organic Chemistry, 87(3), 1888–1897. [Link]

-

Szostak, M., et al. (2017). Zn-Catalyzed tert-Butyl Nicotinate-Directed Amide Cleavage as a Biomimic of Metallo-Exopeptidase Activity. ACS Catalysis, 7(12), 8279–8286. [Link]

-